4'-Bromoflavone
Overview
Description
Synthesis Analysis
The synthesis of bromoflavones, such as 4'-Bromoflavone, often involves bromination reactions of flavone precursors. A specific example includes the synthesis of 6-Bromoflavone by bromination of flavanone, showcasing a method to introduce bromine atoms into the flavone structure and highlighting the structural affinity of these compounds for central benzodiazepine receptors (Marder et al., 1996). Another method described the synthesis of 8-Bromoflavone through a series of reactions starting from 2-bromophenol, demonstrating the versatility of synthesis approaches for bromoflavones (Pajtás et al., 2015).
Molecular Structure Analysis
The molecular structure of bromoflavones, including 4'-Bromoflavone, is characterized by the presence of a bromine atom attached to the flavone core. This modification can significantly affect the compound's electronic configuration, reactivity, and interaction with biological targets. The crystal structure analysis of 4'-bromoflavanone, a related compound, provides insight into how bromine substitution influences the overall molecular conformation and properties (Cantrell et al., 1974).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Cancer Research .
Summary of the Application
4’-Bromoflavone (4’BF) has been found to significantly induce quinone reductase (QR) activity in cultured murine hepatoma 1c1c7 cells . This induction of phase II enzymes is an important mechanism of chemoprevention .
Methods of Application
In the research, 4’BF was applied to cultured murine hepatoma 1c1c7 cells and H4IIE rat hepatoma cells . The concentration used to double the QR activity was 10 nM .
Results or Outcomes
4’BF was found to significantly induce QR activity and effectively induce the α- and μ-isoforms of glutathione S-transferase in the cultured cells with no observed toxicity . In dietary studies, 4’BF increased QR activity and glutathione levels in rat liver, mammary gland, colon, stomach, and lung in a dose-dependent manner .
Inducer of Quinone Reductase
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
4’-Bromoflavone has been identified as a potent inducer of quinone reductase .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
4’-Bromoflavone, along with other compounds like brassinin, deguelin, resveratrol, and brusatol, have demonstrated effectiveness in experimental models of carcinogenesis .
Future Directions
4’-Bromoflavone is viewed as a relatively simple, readily available, inexpensive compound that is a highly effective cancer chemopreventive agent . The full mechanism of action remains to be defined, but enhancement of detoxification pathways is important . Future development of 4’-Bromoflavone is encouraged .
properties
IUPAC Name |
2-(4-bromophenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZUAHXELZUWFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174519 | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromoflavone | |
CAS RN |
20525-20-6 | |
Record name | 4'-Bromoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020525206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-BROMOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TC8H54C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.